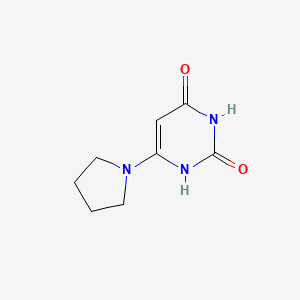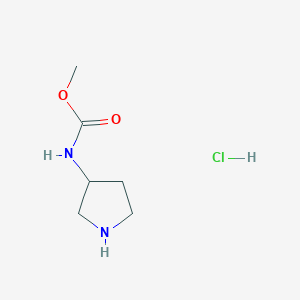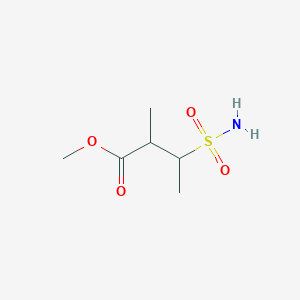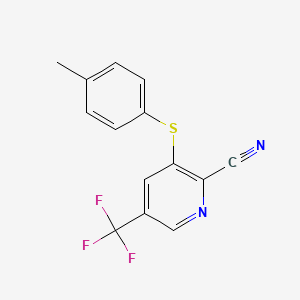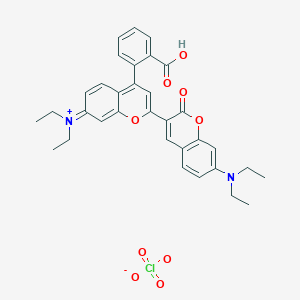
4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate
Overview
Description
- Starting materials: Chroman-3-yl derivative and diethylamine.
- Reaction conditions: Nucleophilic substitution, elevated temperatures.
- Product: 7-diethylamino-2-oxochroman-3-yl derivative.
Step 3: Addition of Carboxyphenyl Moiety
- Starting materials: 7-diethylamino-2-oxochroman-3-yl derivative and 2-carboxybenzaldehyde.
- Reaction conditions: Condensation reaction, mild heating.
- Product: 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl) derivative.
Step 4: Formation of Chromylium Ion and Stabilization
- Starting materials: 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl) derivative and perchloric acid.
- Reaction conditions: Acidic medium, room temperature.
- Product: 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate typically involves multi-step organic reactions. The process begins with the preparation of the chroman-3-yl core, followed by the introduction of diethylamino groups and the carboxyphenyl moiety. The final step involves the formation of the chromylium ion and its stabilization with perchlorate.
-
Step 1: Synthesis of Chroman-3-yl Core
- Starting materials: 2-hydroxyacetophenone and ethyl acetoacetate.
- Reaction conditions: Acidic or basic catalysis, reflux conditions.
- Product: Chroman-3-yl derivative.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chromylium ion, converting it back to a neutral chroman derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Neutral chroman derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Fluorescent Probes: The compound’s chromophoric properties make it useful as a fluorescent probe in various chemical analyses.
Photocatalysis: It can act as a photocatalyst in organic synthesis reactions.
Biology
Bioimaging: Used in bioimaging techniques due to its fluorescence.
Drug Delivery:
Medicine
Diagnostic Agents: Utilized in the development of diagnostic agents for imaging and detection of diseases.
Therapeutics: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry
Dye Manufacturing: Employed in the production of dyes and pigments.
Material Science: Used in the development of advanced materials with specific optical properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with light and its ability to fluoresce. The diethylamino groups and the chromylium ion play crucial roles in its electronic transitions, allowing it to absorb and emit light at specific wavelengths. This property is harnessed in various applications, from bioimaging to photocatalysis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Carboxyphenyl)-7-dimethylamino-2-(7-dimethylamino-2-oxochroman-3-yl)-chromylium perchlorate
- 4-(2-Carboxyphenyl)-7-methylamino-2-(7-methylamino-2-oxochroman-3-yl)-chromylium perchlorate
Uniqueness
Compared to similar compounds, 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate exhibits enhanced fluorescence and stability. The presence of diethylamino groups contributes to its superior photophysical properties, making it more effective in applications requiring high fluorescence intensity and stability.
Properties
IUPAC Name |
[4-(2-carboxyphenyl)-2-[7-(diethylamino)-2-oxochromen-3-yl]chromen-7-ylidene]-diethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O5.ClHO4/c1-5-34(6-2)22-14-13-21-17-28(33(38)40-29(21)18-22)31-20-27(24-11-9-10-12-26(24)32(36)37)25-16-15-23(19-30(25)39-31)35(7-3)8-4;2-1(3,4)5/h9-20H,5-8H2,1-4H3;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMBPDDANDHVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C4C=CC(=[N+](CC)CC)C=C4O3)C5=CC=CC=C5C(=O)O.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33ClN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


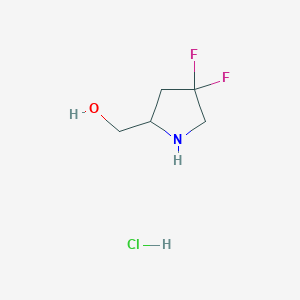
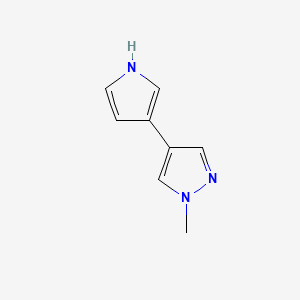
![6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride](/img/structure/B1430535.png)

![3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1430538.png)

![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride](/img/structure/B1430540.png)
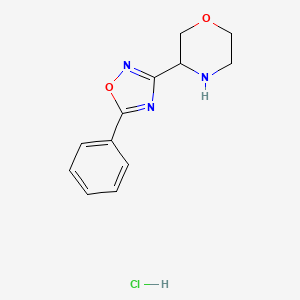
![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1430543.png)
